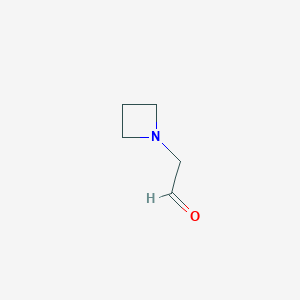
2-(Azetidin-1-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-1-yl)acetaldehyde is a chemical compound that features a four-membered azetidine ring attached to an acetaldehyde group. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the azetidine ring in this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
. This reaction is catalyzed by light and involves the formation of a four-membered ring. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of azetidines often involves the use of microwave irradiation to accelerate the reaction rates and improve yields. For example, the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed as a green and practical method .
化学反応の分析
Types of Reactions
2-(Azetidin-1-yl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides and organometallic compounds are often used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted azetidines depending on the reagents used.
科学的研究の応用
2-(Azetidin-1-yl)acetaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Azetidin-1-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The azetidine ring’s strain makes it highly reactive, allowing it to interact with nucleophiles and electrophiles. This reactivity is crucial for its biological activities, such as inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins .
類似化合物との比較
Similar Compounds
2-Azetidinone: Known for its role in β-lactam antibiotics like penicillins and cephalosporins.
Oxetane: Another four-membered ring compound, but with an oxygen atom instead of nitrogen.
Uniqueness
2-(Azetidin-1-yl)acetaldehyde is unique due to its combination of the azetidine ring and the aldehyde group, which imparts distinct reactivity and potential biological activities. Unlike 2-azetidinone, which is primarily known for its antibiotic properties, this compound has broader applications in both chemical synthesis and biological research.
特性
分子式 |
C5H9NO |
|---|---|
分子量 |
99.13 g/mol |
IUPAC名 |
2-(azetidin-1-yl)acetaldehyde |
InChI |
InChI=1S/C5H9NO/c7-5-4-6-2-1-3-6/h5H,1-4H2 |
InChIキー |
CSPKZEDYCVJDOT-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
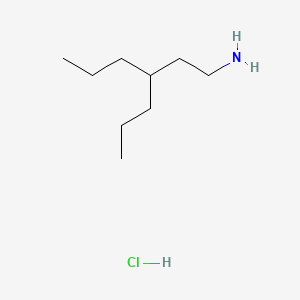
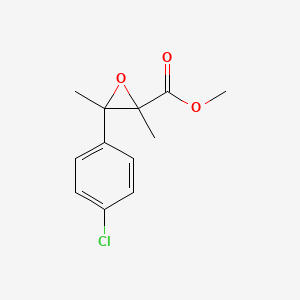
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
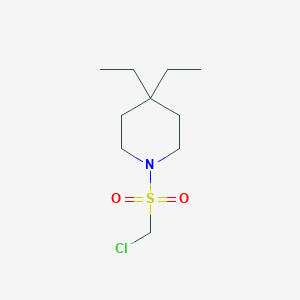
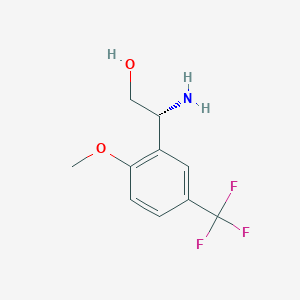
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
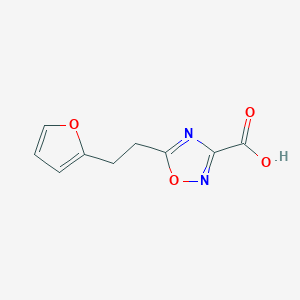
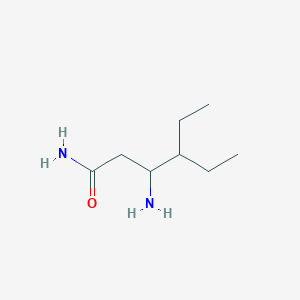
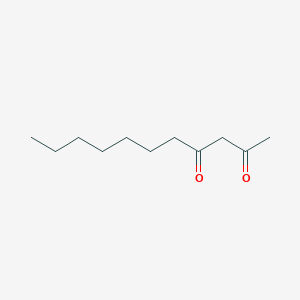
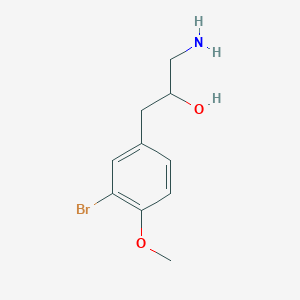
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
![tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
![2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15301325.png)
